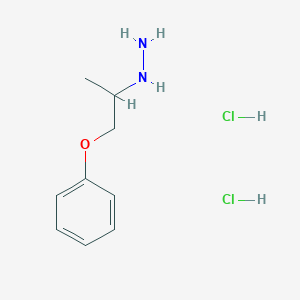

(1-Phenoxypropan-2-yl)hydrazine dihydrochloride

Description

(1-Phenoxypropan-2-yl)hydrazine dihydrochloride is a hydrazine derivative characterized by a phenoxy-substituted propan-2-yl backbone and two hydrochloric acid counterions. Hydrazine derivatives are often utilized as intermediates in organic synthesis, particularly in the formation of heterocycles or as ligands in metal complexes. The dihydrochloride salt form enhances stability and solubility in polar solvents, a common trait among hydrazine salts .

Properties

IUPAC Name |

1-phenoxypropan-2-ylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.2ClH/c1-8(11-10)7-12-9-5-3-2-4-6-9;;/h2-6,8,11H,7,10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICESXWSYSZBABF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803608-13-0 | |

| Record name | Fenoxypropazine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1803608130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FENOXYPROPAZINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3R5MM953N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenoxypropan-2-yl)hydrazine dihydrochloride typically involves the reaction of 1-phenoxypropan-2-ol with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 1-phenoxypropan-2-ol and hydrazine hydrate.

Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid as a catalyst.

Product Formation: The resulting product is (1-Phenoxypropan-2-yl)hydrazine dihydrochloride, which is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for (1-Phenoxypropan-2-yl)hydrazine dihydrochloride are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to obtain the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

(1-Phenoxypropan-2-yl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

(1-Phenoxypropan-2-yl)hydrazine dihydrochloride has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other chemical compounds.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (1-Phenoxypropan-2-yl)hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Molecular Targets: Binding to specific enzymes and receptors, thereby modulating their activity.

Pathways Involved: Influencing various biochemical pathways, including those involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazine Derivatives

Structural Analogues and Molecular Properties

The following table summarizes key structural and physicochemical properties of (1-Phenoxypropan-2-yl)hydrazine dihydrochloride and related compounds:

Key Observations:

- This may influence solubility in nonpolar solvents or binding affinity in biological systems.

- Stability : Dihydrochloride salts generally exhibit moderate stability, but compounds with bulky substituents (e.g., diphenyl-dibenzylhydrazine dihydrochloride) are prone to decomposition due to steric strain and weak N–N bonds .

- Hazard Classification : Compounds like {1-[4-(propan-2-yl)phenyl]ethyl}hydrazine dihydrochloride (Hazard Class D7) highlight the need for stringent handling protocols, similar to phenylhydrazine derivatives, which require respiratory protection and gloves .

Stability and Handling Considerations

Dihydrochloride salts of hydrazines are generally hygroscopic and require storage under inert atmospheres (N₂ or Ar) at low temperatures (2–8°C) . Decomposition risks increase with steric bulk or electron-withdrawing substituents. Safety protocols for phenylhydrazine derivatives—such as NIOSH-approved respirators and barrier creams—are recommended for all hydrazine dihydrochlorides due to their toxicity and irritancy .

Biological Activity

(1-Phenoxypropan-2-yl)hydrazine dihydrochloride, with the chemical formula C10H14Cl2N2O, is a hydrazine derivative that has garnered interest for its potential biological activities. This compound is characterized by its hydrazine functionality, which is known for its reactivity and ability to form various derivatives with significant biological implications.

The compound features a phenoxy group attached to a propan-2-yl hydrazine backbone. Its dihydrochloride form indicates the presence of two hydrochloride ions, which enhance its solubility in aqueous environments. The molecular structure can be represented as follows:

The biological activity of (1-Phenoxypropan-2-yl)hydrazine dihydrochloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydrazine moiety can participate in redox reactions, potentially leading to the formation of reactive oxygen species (ROS) that may induce apoptosis in cancer cells or modulate enzymatic activities.

Antimicrobial Activity

Research has demonstrated that hydrazine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to (1-Phenoxypropan-2-yl)hydrazine dihydrochloride showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Antitumor Activity

Hydrazine derivatives have also been explored for their antitumor potential. In vitro studies indicate that (1-Phenoxypropan-2-yl)hydrazine dihydrochloride may inhibit the proliferation of cancer cell lines through mechanisms such as inducing cell cycle arrest and promoting apoptosis. For instance, compounds with similar structures were found to significantly reduce the viability of leukemia cells in controlled experiments.

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several hydrazine derivatives, including (1-Phenoxypropan-2-yl)hydrazine dihydrochloride. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| (1-Phenoxypropan-2-yl)hydrazine Dihydrochloride | 32 | Staphylococcus aureus |

| Standard Antibiotic (Amoxicillin) | 16 | Staphylococcus aureus |

| (1-Phenoxypropan-2-yl)hydrazine Dihydrochloride | 64 | Escherichia coli |

| Standard Antibiotic (Ciprofloxacin) | 32 | Escherichia coli |

Case Study 2: Antitumor Activity

In another study, the effect of (1-Phenoxypropan-2-yl)hydrazine dihydrochloride on human leukemia cell lines was investigated. The compound was found to induce apoptosis through ROS generation and subsequent mitochondrial dysfunction.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 15 | ROS Induction and Apoptosis |

| HEL | 20 | Mitochondrial Dysfunction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.